3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline
Description
Overview of Anilines in Advanced Chemical Research
Aniline (B41778), the simplest aromatic amine, is a cornerstone of modern organic and industrial chemistry. First isolated in 1826 from the distillation of indigo, its discovery was a pivotal moment that laid the groundwork for the synthetic dye industry. youtube.com In 1856, William Henry Perkin's accidental synthesis of the first synthetic dye, mauveine, from aniline, revolutionized the textile industry and spurred intense research into aromatic chemistry. youtube.com
Beyond dyes, anilines are indispensable precursors and intermediates in a vast array of chemical manufacturing processes. researchgate.netresearchgate.net Their versatility stems from the reactivity of the amino group attached to the phenyl ring, which allows for a wide range of chemical transformations. bloomtechz.com This has made them crucial building blocks for numerous commercially important products.
Key Applications of Aniline Derivatives:
Pharmaceuticals: Aniline scaffolds are present in a wide range of drugs, including the well-known analgesic, paracetamol. atamanchemicals.com They serve as starting materials for complex drug syntheses. researchgate.net
Polymers: Aniline is a key component in the production of polyurethane foams and other polymers. researchgate.netatamanchemicals.com
Agrochemicals: Many herbicides and pesticides are synthesized from aniline-based intermediates. researchgate.netatamanchemicals.com
Rubber Industry: Aniline derivatives are widely used as antioxidants and vulcanization accelerators to improve the durability of rubber products. atamanchemicals.com
The foundational role of aniline highlights its enduring importance as a versatile and economically significant platform for chemical synthesis. researchgate.netbloomtechz.com
Overview of Piperazine (B1678402) Derivatives in Contemporary Chemical Synthesis and Design
Within the realm of medicinal chemistry, the piperazine ring is classified as a "privileged scaffold." This term denotes a molecular framework that is recurrently found in biologically active compounds, capable of binding to multiple, diverse protein targets. Piperazine, a six-membered heterocycle containing two nitrogen atoms at opposite positions (1,4-), is the third most common nitrogen-containing ring system found in drug discovery. mdpi.comresearchgate.net Its presence in blockbuster drugs such as the anticancer agent Imatinib (Gleevec) and the erectile dysfunction treatment Sildenafil (Viagra) attests to its value. mdpi.comresearchgate.net
The utility of the piperazine moiety is largely attributed to its two nitrogen atoms. These sites can act as hydrogen bond donors or acceptors, which allows for fine-tuning of a molecule's interactions with biological receptors. This feature also helps to improve critical pharmacokinetic properties like aqueous solubility and bioavailability. mdpi.com Consequently, piperazine derivatives exhibit a wide spectrum of therapeutic activities, including anticancer, antidepressant, antihistamine, and antimicrobial effects. mdpi.comrsc.org
While the majority of piperazine-containing drugs feature substitutions on the nitrogen atoms, recent research has focused on the C-H functionalization of the carbon atoms of the ring. mdpi.comresearchgate.net This newer approach seeks to expand the structural diversity of piperazine-based compounds, offering new vectors for molecular design and the development of next-generation therapeutics. researchgate.net
Overview of Oxetane (B1205548) Ring Systems in Scaffold Engineering
The oxetane ring, a four-membered saturated ether, has emerged as a highly sought-after structural motif in modern scaffold engineering, particularly within medicinal chemistry. utexas.edu For many years, such small, strained rings were often avoided by chemists due to concerns about their stability and the difficulty of their synthesis. utexas.eduacs.org However, contemporary research has demonstrated that the incorporation of an oxetane ring can bestow significant and predictable advantages upon a parent molecule. utexas.edu
One of the primary applications of the oxetane ring is as a bioisostere—a substituent that can replace another functional group without drastically altering the molecule's shape, while improving its drug-like properties. Oxetanes are frequently used to replace gem-dimethyl groups or carbonyl groups. utexas.edu This substitution can lead to marked improvements in a compound's profile:
Enhanced Solubility: The polar oxygen atom of the oxetane ring can improve a molecule's aqueous solubility.
Metabolic Stability: Oxetanes can block sites of metabolic oxidation, increasing the drug's half-life in the body. nih.gov
Reduced Lipophilicity: Replacing a carbon-rich group like a gem-dimethyl with an oxetane can lower lipophilicity, which is often desirable for better pharmacokinetic properties.
The value of this small ring is exemplified by its presence in the natural product paclitaxel (B517696) (Taxol), a potent anticancer agent where the oxetane ring is crucial for its biological activity. acs.orgnih.gov The successful application of oxetanes in drug design has driven the development of new synthetic methods to make these valuable building blocks more accessible. acs.org
The 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline Scaffold: Significance within Organic and Medicinal Chemistry Research
The chemical structure of this compound is a deliberate and strategic amalgamation of the three functional motifs discussed previously. This trifunctional scaffold represents a highly valuable building block for the synthesis of novel compounds, particularly in the context of drug discovery.
The significance of this specific arrangement can be broken down as follows:
Aniline Core: The aniline ring, with its amino group at the meta-position, serves as a versatile chemical handle. It provides a reactive site for a wide range of coupling reactions, allowing for the straightforward attachment of diverse chemical fragments to build molecular complexity.
Oxetane Moiety: The terminal oxetane ring is a modern design element incorporated to enhance drug-like characteristics. utexas.edunih.gov Its inclusion is a rational strategy to improve metabolic stability and aqueous solubility, addressing common challenges in drug development.
While extensive academic literature on the specific applications of this compound is not yet widespread, its structural components are featured in advanced clinical candidates. For instance, the oxetanyl-piperazine substructure is a key feature of Fenebrutinib, an investigational inhibitor of Bruton's tyrosine kinase. nih.gov Furthermore, the broader aniline-piperazine framework is a common intermediate in pharmaceutical synthesis. chemimpex.compatsnap.com The replacement of a simple substituent with a functional oxetane ring is a clear example of modern drug design principles aimed at optimizing molecular properties for enhanced therapeutic potential. This makes this compound a significant and highly relevant building block for the next generation of medicinal chemistry research.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-(4-(Oxetan-3-yl)piperazin-1-yl)aniline | C₁₃H₁₉N₃O | 233.31 | 1395030-33-7 |
| 1-(Oxetan-3-yl)piperazine (B1456795) | C₇H₁₄N₂O | 142.20 | 1254115-23-5 |
| 3-(4-Methyl-1-piperazinyl)aniline | C₁₁H₁₇N₃ | 191.28 | 148546-99-0 |
| (S)-4-(Piperidin-3-yl)aniline | C₁₁H₁₆N₂ | 176.26 | 1196713-21-9 |
Data sourced from PubChem and commercial supplier catalogs. chemimpex.comcymitquimica.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19N3O |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-[4-(oxetan-3-yl)piperazin-1-yl]aniline |
InChI |
InChI=1S/C13H19N3O/c14-11-2-1-3-12(8-11)15-4-6-16(7-5-15)13-9-17-10-13/h1-3,8,13H,4-7,9-10,14H2 |
InChI Key |
ZJRFXVQPEYXRQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2COC2)C3=CC=CC(=C3)N |
Origin of Product |
United States |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of the 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnection points. The most apparent disconnection is at the C-N bond between the aniline (B41778) ring and the piperazine (B1678402) moiety. This suggests a coupling reaction between a 3-substituted aniline precursor and 1-(oxetan-3-yl)piperazine (B1456795). This approach is advantageous as it allows for the late-stage introduction of the aniline component, enabling the synthesis of a diverse range of analogs by varying the aniline precursor.
A second disconnection can be envisioned at the C-N bond between the piperazine ring and the oxetane (B1205548) moiety. This would involve the reaction of a 3-(piperazin-1-yl)aniline (B1588096) derivative with an oxetane-3-yl electrophile. However, the first approach is generally preferred due to the commercial availability and straightforward synthesis of the key precursors.
Synthesis of Key Precursors
The successful synthesis of the target compound hinges on the efficient preparation of its constituent building blocks.
Preparation of 1-(Oxetan-3-yl)piperazine
1-(Oxetan-3-yl)piperazine is a crucial intermediate in the synthesis. glpbio.comchemicalbook.comchemdad.comachemblock.com It is typically synthesized via the nucleophilic substitution reaction between piperazine and an activated oxetane-3-yl derivative. A common method involves the reaction of piperazine with oxetan-3-one in the presence of a reducing agent, such as sodium triacetoxyborohydride, in a process known as reductive amination.
Alternatively, direct alkylation of piperazine with 3-bromo- (B131339) or 3-tosyloxyoxetane can be employed. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide or tosylic acid formed during the reaction. The choice of solvent and reaction temperature is critical to optimize the yield and minimize side reactions. The free base of 1-(oxetan-3-yl)piperazine is often converted to a more stable salt form, such as the hemioxalate, for improved handling and storage.
Table 1: Synthesis of 1-(Oxetan-3-yl)piperazine
| Starting Materials | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Piperazine, Oxetan-3-one | Sodium triacetoxyborohydride, Dichloromethane (B109758) | 1-(Oxetan-3-yl)piperazine |
Preparation of 3-Substituted Aniline Precursors
A variety of 3-substituted aniline precursors can be utilized to generate analogs of the target compound. The synthesis of these precursors often involves standard aromatic chemistry. For instance, 3-nitroaniline (B104315) can be readily reduced to 1,3-diaminobenzene. patsnap.com Other substituted anilines can be prepared from the corresponding nitroaromatics through catalytic hydrogenation or other reduction methods. google.com The specific functional groups on the aniline ring will dictate the choice of synthetic route and protecting group strategies if necessary. For example, the synthesis of 4-(piperidin-3-yl)aniline (B168726) has been reported, highlighting the possibility of incorporating additional heterocyclic systems. bldpharm.com
Synthesis of Related Oxetan-3-yl Building Blocks
The oxetane ring is a valuable motif in medicinal chemistry, and various methods for the synthesis of oxetane-3-yl building blocks have been developed. doi.orgacs.org Oxetan-3-one serves as a key starting material for many of these syntheses. acs.orgorganic-chemistry.org It can be prepared through the intramolecular cyclization of a dihydroxyacetone derivative. acs.org From oxetan-3-one, a range of 3-substituted oxetanes can be accessed through various transformations, including Grignard reactions, Wittig reactions, and reductions. rsc.orgrsc.org These methods provide access to a diverse array of oxetane-containing building blocks that can be incorporated into the piperazine scaffold. doi.org
Formation of the Aryl-Piperazine Linkage
The crucial step in the synthesis of this compound is the formation of the C-N bond between the aniline ring and the piperazine nitrogen. Several methods can be employed for this transformation, with Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions being the most prominent.
Nucleophilic Aromatic Substitution (SNAr) Approaches for Piperazine-Aniline Coupling
Nucleophilic aromatic substitution is a powerful method for forming aryl-amine bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. nih.govrsc.orgyoutube.comyoutube.comnih.gov In the context of synthesizing the target molecule, this would involve the reaction of 1-(oxetan-3-yl)piperazine with a 3-haloaniline derivative, typically 3-fluoro or 3-chloroaniline, often with a nitro group at the 4- or 6-position to activate the ring towards nucleophilic attack.
The reaction is typically carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), at elevated temperatures. The presence of a base, such as potassium carbonate or triethylamine, is often required to neutralize the hydrogen halide formed during the reaction. The regioselectivity of the substitution is a key consideration, and in many cases, substitution at the position meta to the amino group is favored. nih.gov
Table 2: SNAr Coupling of Piperazines with Aryl Halides
| Piperazine Derivative | Aryl Halide | Conditions | Product | Reference |
|---|---|---|---|---|
| 1-(Oxetan-3-yl)piperazine | 3-Fluoro-4-nitroaniline | K2CO3, DMSO, 120 °C | 3-(4-(Oxetan-3-yl)piperazin-1-yl)-4-nitroaniline |
While SNAr is a viable method, an alternative and often more versatile approach is the Buchwald-Hartwig amination. nih.govrsc.orgrsc.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between a wide range of aryl halides or triflates and amines, including piperazines and anilines. nih.govrsc.org The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of the reaction and can influence the reaction rate and yield. acs.org This method offers a broader substrate scope and often proceeds under milder conditions compared to SNAr reactions. nih.gov
Palladium-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig Amination)
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a powerful and widely used method for the formation of C-N bonds. nih.govresearchgate.net This reaction facilitates the coupling of an amine with an aryl halide or triflate, making it highly suitable for the synthesis of N-arylpiperazines. mdpi.com The general approach involves the reaction of 1-(oxetan-3-yl)piperazine with a 3-haloaniline (e.g., 3-bromoaniline (B18343) or 3-iodoaniline) in the presence of a palladium catalyst, a phosphine ligand, and a base. researchgate.net
The selection of the ligand is critical for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results. A variety of phosphine ligands, such as those from the Buchwald C-N Ligand Kit, can be screened to optimize the reaction yield for specific substrates. clockss.org The reaction is typically carried out under an inert atmosphere to protect the catalyst from deactivation. researchgate.net This methodology has been successfully applied to the synthesis of complex heterocyclic structures and is noted for its functional group tolerance and broad substrate scope. mdpi.comnih.gov
Table 1: Representative Conditions for Buchwald-Hartwig Amination
| Component | Example | Purpose | Reference |
|---|---|---|---|
| Aryl Halide | 3-Bromoaniline or 3-Iodoaniline | Aniline precursor | researchgate.net |
| Amine | 1-(Oxetan-3-yl)piperazine | Piperazine-oxetane building block | mdpi.com |
| Palladium Source | Pd₂(dba)₃ | Catalyst precursor | researchgate.net |
| Ligand | 2-(Di-tert-butylphosphino)biphenyl or BINAP | Stabilizes and activates the catalyst | researchgate.netclockss.org |
| Base | t-BuONa or K₃PO₄ | Activates the amine nucleophile | researchgate.netresearchgate.net |
| Solvent | Toluene or Dioxane | Reaction medium | mdpi.com |
Copper-Mediated Cross-Coupling Reactions
As an alternative to palladium, copper-catalyzed N-arylation offers a more economical approach for C-N bond formation. rsc.orgrsc.org These reactions, often referred to as Ullmann-type couplings, have seen significant advancements, allowing them to proceed under milder conditions than traditional methods. organic-chemistry.org For the synthesis of this compound, this strategy would couple 1-(oxetan-3-yl)piperazine with either a 3-haloaniline or a 3-anilinoboronic acid derivative. researchgate.netorganic-chemistry.org
One modern protocol involves using a copper salt, such as CuBr or cupric acetate (B1210297), in combination with a ligand like 1,1'-bi-2-naphthol (B31242) (BINOL). researchgate.net The reaction couples N-Boc-piperazine (which would be a protected precursor to the required intermediate) with aryl iodides at moderate temperatures. researchgate.net Another mild approach uses arylboronic acids as the coupling partner with cupric acetate at room temperature, a method that tolerates a wide range of functional groups. organic-chemistry.org
Table 2: Comparison of Copper-Catalyzed N-Arylation Methods
| Method | Aryl Source | Copper Catalyst | Ligand | Conditions | Reference |
|---|---|---|---|---|---|
| Coupling with Aryl Halide | Aryl Iodide | CuBr (20 mol%) | rac-BINOL (15 mol%) | K₃PO₄, DMF, 100 °C | researchgate.net |
| Coupling with Arylboronic Acid | Arylboronic Acid | Cu(OAc)₂ | Pyridine (as base/ligand) | CH₂Cl₂, Room Temp | organic-chemistry.org |
Synthetic Routes for Incorporating the Oxetane Moiety
Direct N-Alkylation of Piperazine with Oxetane Precursors
The most straightforward method to synthesize 1-(oxetan-3-yl)piperazine is the direct nucleophilic substitution (S_N2) reaction between piperazine (or a protected derivative) and an activated oxetane precursor. acs.org Oxetan-3-ol can be converted into a species with a good leaving group, such as oxetan-3-yl tosylate or a 3-halooxetane. acs.orgethz.ch
The reaction involves the alkylation of one of the nitrogen atoms of the piperazine ring. nih.gov To avoid dialkylation, it is common to use a large excess of piperazine or to employ a mono-protected piperazine, such as N-Boc-piperazine or N-acetylpiperazine. mdpi.comresearchgate.net The protecting group can then be removed in a subsequent step before the final C-N coupling. The reaction is typically carried out in the presence of a base like potassium carbonate to deprotonate the piperazine nitrogen, enhancing its nucleophilicity.
Ring-Closing Reactions to Form the Oxetane Ring
A more complex but viable alternative involves constructing the oxetane ring on a pre-existing piperazine-containing scaffold. The formation of the four-membered oxetane ring is kinetically challenging due to inherent ring strain. acs.org A common strategy is the intramolecular Williamson ether synthesis, which involves the cyclization of a functionalized acyclic precursor. For example, a precursor containing both a hydroxyl group and a good leaving group separated by three carbon atoms can be cyclized. One reported synthesis of an oxetane involved the regio- and stereoselective ring-opening of an epoxide to an azido (B1232118) alcohol, followed by selective tosylation of the primary alcohol and subsequent base-mediated ring closure to form the oxetane. acs.org This approach offers a route to more complex or substituted oxetane analogs.
Development of Stereoselective Synthetic Pathways for Chiral Analogs
While this compound itself is achiral, there is significant interest in developing stereoselective pathways to produce chiral analogs, which may have unique pharmacological properties. Chirality could be introduced at the piperazine ring or on a substituted aniline backbone.
Methodologies for synthesizing chiral piperazines are well-established and could be adapted for this purpose. These strategies include:
Asymmetric Synthesis : Using chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. For example, a stereocenter could be established using the Williams-Dellaria protocol, which involves the stereoselective alkylation of a piperazinone intermediate. clockss.org
Resolution : Separating a racemic mixture of a chiral intermediate, such as a substituted piperazine, using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Chiral Pool Synthesis : Starting from readily available chiral building blocks, such as amino acids, to construct the chiral piperazine framework. nih.gov
For instance, a synthetic route could involve the diastereoselective reduction of a prochiral ketone or imine on the piperazine ring or a precursor molecule. u-szeged.hu
One-Pot and Multicomponent Reaction Strategies for Scaffold Assembly
To improve efficiency, reduce waste, and shorten synthesis times, one-pot and multicomponent reaction strategies are highly desirable. mdpi.com While specific one-pot syntheses for this compound are not widely reported, the principles can be applied. A hypothetical one-pot process could involve the sequential addition of reagents to a single reaction vessel to perform multiple transformations. rsc.orgresearchgate.net
For example, a process could be designed where the N-alkylation of piperazine with an oxetane precursor is immediately followed by a palladium- or copper-catalyzed N-arylation without isolating the 1-(oxetan-3-yl)piperazine intermediate. Such a tandem reaction would depend on the compatibility of the reagents and conditions for both the alkylation and the cross-coupling steps. The development of such a process would represent a significant advancement in the synthesis of this and related scaffolds.
Green Chemistry Approaches in the Synthesis of the Compound
The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients to minimize environmental impact and enhance safety and efficiency. While dedicated research on comprehensive green synthetic routes for this compound is not extensively documented in publicly available literature, an analysis of existing and related synthetic methodologies allows for the consideration of several green chemistry aspects and opportunities for improvement.
A common and documented route to this compound involves the reduction of a nitro-aromatic precursor, namely 1-(4-nitrophenyl)-4-(oxetan-3-yl)piperazine. chemicalbook.com This transformation is a key step where green chemistry principles can be applied.
Catalytic Hydrogenation: An Inherently Greener Step
The reduction of the nitro group is often accomplished via catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. chemicalbook.com This method is inherently greener than older reduction methods that use stoichiometric, and often toxic, metal reagents like iron, tin, or zinc in acidic media, which generate large amounts of metallic waste.
Key green aspects of catalytic hydrogenation include:
High Atom Economy: The primary reagent, hydrogen, is incorporated into the product, with water or a recyclable solvent being the main byproduct.
Catalytic Process: Only a small amount of the palladium catalyst is required, which can often be recovered and reused, reducing metal waste.
Milder Reaction Conditions: Catalytic hydrogenations can often be run at lower temperatures and pressures compared to some other reduction methods, leading to energy savings.
A typical procedure involves dissolving the nitro-precursor in a solvent system like methanol (B129727) (MeOH) and dichloromethane (DCM), adding the Pd/C catalyst, and then subjecting the mixture to hydrogen gas in a Parr hydrogenator. chemicalbook.com
Potential Areas for Greener Synthesis
Solvent Selection: The use of solvents like dichloromethane (DCM) is a significant drawback from a green chemistry perspective due to its toxicity and environmental persistence. chemicalbook.com Research into replacing DCM with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even performing the reaction in a more benign solvent like ethanol (B145695) or isopropanol (B130326) could significantly improve the environmental profile of the synthesis. Some patent literature for related compounds suggests the use of recyclable solvents like acetonitrile. google.com
Catalyst Improvement: While Pd/C is effective, research into more sustainable and less expensive catalysts is an ongoing goal in green chemistry. This could include using non-precious metal catalysts (e.g., based on nickel, copper, or iron) or developing more active and robust palladium catalysts to reduce the required loading. For the synthesis of a related compound, copper powder has been used as a catalyst. google.com
Energy Efficiency: The use of flow chemistry reactors for hydrogenation can offer significant advantages in terms of safety, efficiency, and energy consumption. Flow reactors allow for better control over reaction parameters, improved heat and mass transfer, and can often lead to higher yields in shorter reaction times.
The following table summarizes a conventional laboratory-scale synthesis of this compound and highlights potential green chemistry improvements.
| Reaction Step | Conventional Method | Potential Green Improvement | Reference |
| Reduction of Nitro Group | Reagents: 1-(4-nitrophenyl)-4-(oxetan-3-yl)piperazine, 10% Pd/C, H₂ | Catalyst: Use of non-precious metal catalysts (e.g., Ni, Cu) or more efficient noble metal catalysts to reduce loading. | chemicalbook.comgoogle.com |
| Solvents: Methanol (MeOH), Dichloromethane (DCM) | Solvents: Replacement of DCM with greener alternatives like 2-MeTHF, CPME, or using a single, more benign solvent like ethanol or isopropanol. | chemicalbook.com | |
| Apparatus: Parr hydrogenator | Apparatus: Use of a continuous flow reactor for improved safety, efficiency, and energy savings. | ||
| Yield: ~98% | Yield: Maintain or improve yield with greener conditions. | chemicalbook.com |
Chemical Reactivity and Transformation Studies
Reactivity Profiles of the Aniline (B41778) Functionality
The aniline portion of the molecule is a primary aromatic amine, which is a versatile functional group for a variety of chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Aniline Ring
The amino group of the aniline ring is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. However, the piperazin-1-yl substituent is located at the meta-position relative to the amino group. This substitution pattern leads to a degree of complexity in predicting the regioselectivity of further substitution reactions.
The ortho-positions (2- and 6-) and the para-position (4-) to the amino group are activated. The position para to the amino group (position 4) is sterically unhindered. The positions ortho to the amino group (positions 2 and 6) are also activated, but the steric bulk of the adjacent piperazin-1-yl group at position 3 may hinder the approach of electrophiles to position 2. Therefore, electrophilic substitution is most likely to occur at the para-position (position 4) and the less sterically hindered ortho-position (position 6).
| Position | Electronic Effect of -NH2 | Steric Hindrance | Predicted Reactivity |
| 2 | Activated (ortho) | High (adjacent to piperazine) | Low |
| 4 | Activated (para) | Low | High |
| 5 | Deactivated (meta) | Moderate | Very Low |
| 6 | Activated (ortho) | Low | Moderate to High |
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Under standard nitrating conditions (HNO₃/H₂SO₄), a mixture of 4-nitro and 6-nitro isomers would be expected, with the 4-nitro product likely predominating due to lower steric hindrance. Similarly, halogenation with reagents like bromine (Br₂) would likely yield a mixture of 4-bromo and 6-bromo derivatives.
Derivatization of the Aniline Nitrogen (e.g., Amidation, Sulfonamidation)
The primary amino group of the aniline moiety can be readily derivatized through reactions with acylating and sulfonylating agents.
Amidation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a base will form the corresponding amide. For example, treatment with acetyl chloride would yield N-(3-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)acetamide. The presence of the basic piperazine (B1678402) nitrogen could potentially interfere with the reaction by reacting with the acylating agent. Therefore, protection of the piperazine nitrogen or the use of specific reaction conditions might be necessary for selective N-acylation of the aniline.
Sulfonamidation: Similarly, reaction with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would produce the corresponding sulfonamide, N-(3-(4-(oxetan-3-yl)piperazin-1-yl)phenyl)-4-methylbenzenesulfonamide. Sulfonamides of N-arylpiperazine derivatives have been synthesized and evaluated for various biological activities semanticscholar.org.
Diazotization and Subsequent Coupling Reactions
The primary aromatic amino group can undergo diazotization upon treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures (0-5 °C) organic-chemistry.org. This reaction forms a diazonium salt, which is a versatile intermediate in organic synthesis. Aromatic diazonium salts are relatively stable at low temperatures compared to their aliphatic counterparts quora.com.
The resulting diazonium salt, 3-(4-(oxetan-3-yl)piperazin-1-yl)benzenediazonium chloride, can then be used in a variety of subsequent reactions:
Sandmeyer Reaction: Displacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.
Schiemann Reaction: Conversion to an aryl fluoride (B91410) using fluoroboric acid (HBF₄).
Gattermann Reaction: Introduction of a formyl group using copper powder and formaldehyde (B43269).
Azo Coupling: Reaction with an activated aromatic compound, such as a phenol (B47542) or another aniline, to form an azo compound. This is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile rsc.org.
The substitution pattern of the aniline can influence the stability and reactivity of the diazonium salt acs.org.
Reactivity Profiles of the Piperazine Core
The piperazine ring contains two secondary amine functionalities, one of which is substituted with an aryl group and the other with an oxetanyl group. The nitrogen attached to the aniline ring (N-1) is less basic due to the electron-withdrawing effect of the aromatic ring. The other nitrogen (N-4), attached to the oxetane (B1205548), is more nucleophilic and is the primary site for further functionalization.
N-Alkylation and N-Acylation Reactions on Secondary Amines
The secondary amine in the piperazine ring is susceptible to N-alkylation and N-acylation reactions. However, in this compound, both nitrogens of the piperazine are tertiary. The starting material for its synthesis is often 1-(oxetan-3-yl)piperazine (B1456795), which has a secondary amine that can be arylated to form the final product sigmaaldrich.comnih.govchemscene.combldpharm.comcas.org.
Should one start with a precursor like 1-arylpiperazine, the remaining secondary amine can be readily alkylated or acylated.
N-Alkylation: Reaction with an alkyl halide (e.g., methyl iodide) or reductive amination with an aldehyde or ketone can introduce an alkyl group at the secondary nitrogen of a piperazine precursor.
N-Acylation: Treatment with an acyl chloride or anhydride would yield the corresponding N-acylpiperazine derivative. This reaction is often used in the synthesis of various biologically active molecules containing the piperazine scaffold nih.gov.
Conformational Dynamics and Ring Inversion Barriers of the Piperazine Ring
The piperazine ring typically adopts a chair conformation to minimize steric strain. In asymmetrically substituted piperazines like the title compound, the substituents can exist in either axial or equatorial positions. The interconversion between these two chair conformations is known as ring inversion.
Studies on N-acyl and N-aryl substituted piperazines using dynamic NMR spectroscopy have shown that the energy barrier for ring inversion is influenced by the nature of the substituents on the nitrogen atoms. For N-benzoylated piperazines, the activation energy barriers (ΔG‡) for ring inversion have been calculated to be in the range of 56 to 80 kJ mol⁻¹ rsc.org. The presence of an aryl group on one nitrogen and another substituent on the other nitrogen leads to a complex conformational equilibrium. The electron-withdrawing or -donating nature of the substituents can affect the ring inversion barrier rsc.org. For 2-substituted piperazines, the axial conformation is often preferred for 1-acyl and 1-aryl derivatives nih.gov.
Regioselective Functionalization of Piperazine
The structure of this compound presents multiple sites for functionalization. The key to its synthetic utility lies in the ability to selectively modify one reactive site over others. The molecule contains a primary aniline amine, which is a potent nucleophile and can undergo a variety of reactions such as acylation, alkylation, and diazotization. chemistrysteps.com The piperazine ring itself contains two nitrogen atoms; however, in this specific molecule, one is a tertiary amine connected to the oxetane and the phenyl ring, while the other is part of the aniline system.
The primary amino group on the aniline ring is generally the most reactive site for electrophilic attack due to its higher basicity and accessibility compared to the nitrogen atom within the piperazine ring, whose lone pair is delocalized into the aromatic system. chemistrysteps.com Therefore, reactions such as N-acylation or N-alkylation are expected to occur preferentially at the primary amine. organic-chemistry.orgresearchgate.net
Selective functionalization at the piperazine nitrogen is more challenging. N-arylpiperazines are commonly synthesized via methods like the Buchwald-Hartwig coupling or Ullmann reaction, which are typically used to form the N-aryl bond itself. nih.gov Post-synthesis modification of the piperazine ring in this context is less common. However, under specific conditions, such as using a large excess of an alkylating agent or employing protecting group strategies, functionalization of the piperazine nitrogen could potentially be achieved. For instance, mono-alkylation of piperazine is notoriously difficult due to competing di-alkylation, but procedures using piperazinium salts can improve selectivity. google.com
The following table summarizes the expected regioselectivity for common functionalization reactions.
| Reaction Type | Reagent Example | Expected Major Product | Rationale |
| N-Acylation | Acetyl Chloride, Triethylamine | N-(3-(4-(Oxetan-3-yl)piperazin-1-yl)phenyl)acetamide | The primary aniline amine is more nucleophilic and less sterically hindered than the piperazine nitrogen. organic-chemistry.orgresearchgate.net |
| N-Alkylation | Methyl Iodide, K2CO3 | N-Methyl-3-(4-(oxetan-3-yl)piperazin-1-yl)aniline | Similar to acylation, the primary amine is the preferred site for alkylation. psu.edursc.org |
| Sulfonylation | Tosyl Chloride, Pyridine | N-(3-(4-(Oxetan-3-yl)piperazin-1-yl)phenyl)tosylamide | The reaction proceeds at the most nucleophilic nitrogen. chemistrysteps.com |
| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst, Base | N-Aryl-3-(4-(oxetan-3-yl)piperazin-1-yl)aniline | Selective arylation of the primary amine. |
Reactivity Profiles of the Oxetane Ring System
The four-membered oxetane ring is a strained heterocycle, making it susceptible to ring-opening reactions, particularly under acidic conditions. chemrxiv.orgdigitellinc.com However, its stability is significantly influenced by the substitution pattern on the ring. acs.org
Acid-Catalyzed Ring-Opening Reactions with Various Nucleophiles
The oxetane ring in this compound is prone to cleavage under acidic conditions. digitellinc.com The reaction is initiated by the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The regioselectivity of the attack by a nucleophile is governed by both electronic and steric factors. magtech.com.cn In the case of unsymmetrically substituted oxetanes, weak nucleophiles tend to attack the more substituted carbon atom in the presence of acid, proceeding through a more S_N1-like transition state. magtech.com.cn
A variety of nucleophiles can be employed for the ring-opening of oxetanes, leading to the formation of 1,3-difunctionalized products. researchgate.net The presence of the piperazine nitrogen in the molecule itself introduces the possibility of an intramolecular ring-opening, although this would lead to a complex bridged system and may be sterically disfavored. More commonly, external nucleophiles are used.
Below is a table illustrating potential acid-catalyzed ring-opening reactions with different nucleophiles.
| Nucleophile | Acid Catalyst | Expected Product Structure |
| H₂O | H₂SO₄ (aq) | 1-(4-(3-(3-hydroxy-2- (hydroxymethyl)propyl)piperazin-1-yl)phenyl)aniline |
| Methanol (B129727) (CH₃OH) | HCl | 1-(4-(3-(3-hydroxy-2-(methoxymethyl)propyl)piperazin-1-yl)phenyl)aniline |
| Thiophenol (PhSH) | BF₃·OEt₂ | 1-(4-(3-(3-hydroxy-2-((phenylthio)methyl)propyl)piperazin-1-yl)phenyl)aniline |
| Azide (N₃⁻) | Lewis Acid (e.g., Ti(OiPr)₄) | 1-(4-(3-(2-((azidomethyl)-3-hydroxypropyl)piperazin-1-yl)phenyl)aniline |
Stability Studies of the Oxetane Ring Under Different Chemical Conditions
Studies on similar 3-substituted and 3,3-disubstituted oxetanes have provided a general profile of their stability:
Acidic Conditions: The oxetane ring is generally unstable in the presence of strong acids, leading to ring-opening. chemrxiv.org The rate of this decomposition is dependent on the acid strength and temperature.
Basic Conditions: The oxetane core is largely tolerant to basic conditions, including hydrolysis of esters with bases like LiOH or NaOH. chemrxiv.org
Reductive/Oxidative Conditions: The stability towards common reducing and oxidizing agents can vary. For instance, catalytic hydrogenation is often tolerated, allowing for the reduction of other functional groups in the molecule without affecting the oxetane ring. chemrxiv.org However, harsh reducing agents like LiAlH₄ at elevated temperatures can lead to decomposition. chemrxiv.org
Thermal Stability: Oxetanes are generally thermally stable, though high temperatures in combination with acidic or basic catalysts can promote degradation.
The following table provides a summary of the oxetane ring's stability under various conditions, based on general findings for substituted oxetanes.
| Condition | Reagents | Stability of Oxetane Ring | Reference |
| Strong Acid | 1M HCl, 37 °C | Low to Moderate | chemrxiv.org |
| Strong Base | 1M NaOH, 60 °C | High | chemrxiv.org |
| Catalytic Hydrogenation | H₂, Pd/C | High | chemrxiv.org |
| Metal Hydride Reduction | LiAlH₄, >0 °C | Low to Moderate | chemrxiv.org |
| Organometallic Reagents | Grignard, Organolithium | Moderate to High (can act as nucleophiles for ring-opening) | youtube.com |
Investigation of Cascade and Tandem Reactions Involving Multiple Functional Groups
The multifunctional nature of this compound makes it an interesting candidate for cascade or tandem reactions, where a single set of reagents and conditions initiates a sequence of transformations. Such reactions are highly efficient as they reduce the number of synthetic steps and purification procedures.
One potential cascade could involve an initial reaction at the aniline nitrogen, followed by an intramolecular cyclization involving the oxetane ring. For example, reaction with a suitable bifunctional electrophile could lead to the formation of a new heterocyclic system fused to the piperazine or aniline moiety.
A reported example of a cascade reaction involving similar functionalities is the azide-alkyne cycloaddition followed by oxetane ring-opening to construct triazole-fused piperazin-2-ones. While this specific reaction may not be directly applicable, it demonstrates the principle of using the reactivity of both the piperazine and oxetane moieties in a single synthetic operation. Another example includes the formation of tetrahydroindoles via a three-component cascade reaction involving aryl amines. nih.gov
Mechanistic Investigations of Key Transformation Reactions
Understanding the mechanisms of the key transformations of this compound is crucial for predicting reactivity and controlling reaction outcomes.
The acid-catalyzed ring-opening of the oxetane is a well-studied process. The mechanism typically proceeds as follows:
Protonation: The oxetane oxygen is protonated by the acid catalyst, forming a highly reactive oxonium ion.
Nucleophilic Attack: A nucleophile attacks one of the oxetane's α-carbons. The nature of this step can range from a pure S_N2 mechanism (attack at the less substituted carbon) to an S_N1 mechanism (formation of a carbocation at the more substituted carbon, which is then trapped by the nucleophile). The prevailing mechanism depends on the substitution pattern of the oxetane and the reaction conditions. magtech.com.cnillinois.edu For a 3-substituted oxetane, attack can occur at either C2 or C4, and the regioselectivity is sensitive to steric and electronic effects.
For the regioselective functionalization of the aniline amine , the mechanism is a standard nucleophilic attack of the amine on an electrophile. The higher reactivity of the primary aniline amine compared to the N-aryl piperazine nitrogen is attributed to the greater localization of the lone pair on the primary amine. chemistrysteps.com The lone pair on the piperazine nitrogen is involved in resonance with the aromatic ring, reducing its nucleophilicity.
Structural Elucidation and Advanced Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are fundamental for mapping the proton and carbon frameworks, respectively.
Proton NMR (¹H NMR) for Proton Environment Analysis
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, the electronic environment of each proton, and the connectivity between adjacent protons. The predicted ¹H NMR spectrum of 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline in a suitable solvent like DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, piperazine (B1678402), and oxetane (B1205548) protons.
The protons on the aniline (B41778) ring are expected to appear in the aromatic region (typically δ 6.0-8.0 ppm). The substitution pattern on the meta-position leads to a complex splitting pattern. The proton ortho to the amino group is expected to be the most upfield due to the electron-donating effect of the amine. The piperazine protons would likely appear as multiplets in the δ 2.5-3.5 ppm range, while the oxetane protons would be observed further downfield, typically between δ 4.0-5.0 ppm, due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity | Predicted Coupling Constant (J Hz) |
| Aromatic-H | 6.0 - 7.2 | m | - |
| -NH₂ | ~5.0 | br s | - |
| Oxetane-CH₂ | 4.4 - 4.6 | t | 6-7 |
| Oxetane-CH | 3.5 - 3.7 | m | - |
| Piperazine-CH₂ (N-Aryl) | 3.0 - 3.2 | t | 4-5 |
| Piperazine-CH₂ (N-Oxetane) | 2.4 - 2.6 | t | 4-5 |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound would show distinct signals for each unique carbon atom.
The aromatic carbons would resonate in the δ 100-150 ppm region. The carbon attached to the nitrogen of the aniline would be significantly deshielded. The piperazine carbons are expected in the δ 40-60 ppm range, and the oxetane carbons would appear in the δ 60-80 ppm region, with the carbon bonded to oxygen showing the most downfield shift.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ ppm) |
| Aromatic C-NH₂ | 148 - 150 |
| Aromatic C-N(piperazine) | 150 - 152 |
| Aromatic CH | 100 - 130 |
| Oxetane CH₂ | 72 - 74 |
| Oxetane CH | 60 - 62 |
| Piperazine CH₂ (N-Aryl) | 48 - 50 |
| Piperazine CH₂ (N-Oxetane) | 50 - 52 |
Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbons. For instance, it would show correlations between the different protons within the aniline ring system and between the geminal and vicinal protons of the piperazine and oxetane rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule, such as linking the piperazine ring to the specific carbon on the aniline ring and to the oxetane ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would help to confirm the three-dimensional structure and stereochemistry of the molecule by showing through-space correlations between protons that are close to each other, regardless of their bonding connectivity.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₁₃H₁₉N₃O, the expected monoisotopic mass is approximately 233.1528 Da. HRMS analysis would aim to measure the m/z of the protonated molecule [M+H]⁺ to within a very small tolerance (typically < 5 ppm), which would confirm the elemental formula.
Predicted HRMS Data for this compound
| Ion | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₁₃H₂₀N₃O⁺ | 234.1601 |
Fragmentation Pathway Analysis and Structural Confirmation
In the mass spectrometer, molecules can be induced to fragment into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used to confirm its identity. The fragmentation of this compound would likely proceed through several key pathways:
Cleavage of the oxetane ring: This could lead to the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).
Fragmentation of the piperazine ring: The piperazine ring can undergo characteristic cleavages, leading to the loss of ethyleneamine fragments.
Cleavage of the bond between the piperazine and aniline rings: This would result in fragment ions corresponding to the aniline portion and the oxetanylpiperazine portion.
By analyzing the m/z values of these fragment ions, the connectivity of the molecule can be pieced together, providing strong evidence for the proposed structure.
Ion Mobility Spectrometry (IMS) for Predicted Collision Cross Section Analysis
Ion Mobility Spectrometry (IMS) offers a powerful tool for characterizing the size and shape of ions in the gas phase. This technique separates ions based on their differential mobility through a buffer gas under the influence of an electric field. The resulting measurement, the collision cross section (CCS), provides a crucial descriptor of the ion's three-dimensional structure. nih.gov For this compound, predicted CCS values have been calculated for various adducts, offering insights into the molecule's conformational landscape in the gas phase. uni.lu
Predicted Collision Cross Section (CCS) Values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 234.16010 | 150.5 |
| [M+Na]⁺ | 256.14204 | 154.0 |
| [M-H]⁻ | 232.14554 | 156.2 |
| [M+NH₄]⁺ | 251.18664 | 156.9 |
| [M+K]⁺ | 272.11598 | 155.1 |
| [M+H-H₂O]⁺ | 216.15008 | 135.4 |
| [M+HCOO]⁻ | 278.15102 | 166.2 |
Data sourced from PubChemLite. uni.lu
Vibrational Spectroscopy
Infrared (IR) spectroscopy is a cornerstone technique for identifying the functional groups present within a molecule. vscht.cz By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique pattern of absorption bands characteristic of specific bonds. vscht.czresearchgate.net
For this compound, the IR spectrum would be expected to display a series of bands corresponding to its constituent parts: the aniline ring, the piperazine ring, and the oxetane moiety. The aromatic C-H stretching vibrations of the aniline ring are anticipated in the region of 3100-3000 cm⁻¹. core.ac.uk The N-H stretching vibrations of the primary amine group on the aniline ring typically appear as two bands in the range of 3500-3300 cm⁻¹. nist.govchemicalbook.com
The aliphatic C-H stretching vibrations of the piperazine and oxetane rings are expected to be observed in the 3000-2850 cm⁻¹ region. core.ac.uk The C-N stretching vibrations of the tertiary amines within the piperazine ring and the link to the aniline ring would likely produce bands in the 1350-1000 cm⁻¹ range. Furthermore, the characteristic C-O-C stretching of the ether linkage within the oxetane ring would be expected to show a strong absorption band in the region of 1250-1050 cm⁻¹. nih.gov
Expected Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine (Aniline) | N-H Stretch | 3500-3300 (two bands) |
| Aromatic Ring (Aniline) | C-H Stretch | 3100-3000 |
| Piperazine & Oxetane Rings | Aliphatic C-H Stretch | 3000-2850 |
| Aromatic Ring (Aniline) | C=C Stretch | ~1600 and ~1500 |
| Tertiary Amine (Piperazine) | C-N Stretch | 1350-1000 |
Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. nih.govresearchgate.net While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. biointerfaceresearch.com
For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar bonds. The symmetric stretching of the C=C bonds in the aniline ring is expected to produce a strong Raman band around 1600 cm⁻¹. researchgate.net The breathing mode of the benzene (B151609) ring, a collective vibration of the entire ring, would also be a prominent feature. Vibrations associated with the piperazine and oxetane rings would also be observable, providing a comprehensive vibrational profile of the molecule. biointerfaceresearch.comresearchgate.net
X-ray Crystallography for Solid-State Structure Determination
A single-crystal X-ray diffraction study of this compound would reveal the exact conformation adopted by the molecule in the crystal lattice. It is anticipated that the piperazine ring would adopt a chair conformation, which is the most stable arrangement for this six-membered ring. nih.govresearchgate.netmdpi.com The analysis would also determine the relative orientations of the aniline and oxetane substituents on the piperazine ring, including the torsion angles that define their spatial relationship. nih.gov The planarity of the aniline ring and the puckering of the oxetane ring would also be precisely defined. mdpi.com
Beyond the structure of a single molecule, X-ray crystallography illuminates how molecules are arranged within the crystal, a phenomenon known as crystal packing. nih.gov This packing is governed by a network of intermolecular interactions, such as hydrogen bonds and van der Waals forces. For this compound, the primary amine group of the aniline moiety is a potent hydrogen bond donor, while the nitrogen atoms of the piperazine ring and the oxygen atom of the oxetane ring can act as hydrogen bond acceptors. nih.govresearchgate.net
The analysis would detail the hydrogen bonding network, identifying which atoms are involved and the distances and angles of these bonds. nih.gov It is likely that N-H···N and N-H···O hydrogen bonds play a significant role in the crystal packing, potentially forming chains or more complex three-dimensional networks that stabilize the crystal structure. researchgate.net Understanding these intermolecular interactions is crucial as they can influence the compound's physical properties, such as its melting point and solubility.
Polymorphism and Solid Form Characterization via X-ray Powder Diffraction (XRPD)
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of active pharmaceutical ingredients (APIs) that can significantly influence their stability, solubility, and bioavailability. X-ray Powder Diffraction (XRPD) is a primary and powerful technique for the identification and characterization of polymorphic forms. By analyzing the diffraction pattern of a crystalline solid, a unique fingerprint corresponding to its specific crystal lattice arrangement is obtained.
Currently, there is a lack of publicly available, specific research data detailing the comprehensive polymorphic screening of This compound . While the broader class of molecules containing piperazine and oxetane moieties has been the subject of crystallographic studies, specific XRPD data for this aniline derivative, including detailed 2θ peak positions and relative intensities for different potential polymorphs, has not been reported in peer-reviewed literature or patent filings.
For illustrative purposes, a hypothetical XRPD data table for a crystalline form of a compound is presented below. This table demonstrates the type of data that would be generated during such an analysis.
Hypothetical XRPD Data Table for a Crystalline Form
| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |
| 8.52 | 10.37 | 85 |
| 12.78 | 6.92 | 60 |
| 15.45 | 5.73 | 100 |
| 17.10 | 5.18 | 75 |
| 19.88 | 4.46 | 90 |
| 21.43 | 4.14 | 55 |
| 24.60 | 3.62 | 40 |
| 28.91 | 3.09 | 30 |
This table is for illustrative purposes only and does not represent actual data for this compound.
The investigation of polymorphism in This compound would be a crucial step in its pharmaceutical development. Such studies would involve crystallizing the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms by XRPD, as well as other thermoanalytical techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic properties of molecules from first principles. nih.govmdpi.commdpi.comrsc.org These methods provide deep insights into molecular structure, stability, and reactivity.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. imperial.ac.ukresearchgate.netnih.govaps.org It is extensively used to predict the properties of molecular systems. mdpi.comscirp.org For a molecule like "3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline," a typical DFT study would commence with geometry optimization. This process identifies the lowest energy arrangement of the atoms, corresponding to the most stable three-dimensional structure of the molecule.
Following optimization, a range of electronic properties can be calculated. DFT methods, such as B3LYP, are commonly used to determine total energy, dipole moment, and the distribution of electronic charge within the molecule. scirp.org These calculations are crucial for understanding the molecule's polarity and intermolecular interactions. Vibrational frequency analysis is also a standard procedure to confirm that the optimized geometry represents a true energy minimum and to predict its infrared spectrum.
Table 1: Hypothetical DFT Calculation Parameters for this compound This table is illustrative of a typical computational setup and does not represent actual published data.
| Parameter | Typical Value/Method | Purpose |
| Functional | B3LYP, ωB97XD, M06-2X | To approximate the exchange-correlation energy. |
| Basis Set | 6-311++G(d,p) | To describe the atomic orbitals of the system. |
| Solvent Model | PCM, SMD | To simulate the effects of a solvent environment. |
| Task | Geometry Optimization | To find the minimum energy structure. |
| Task | Frequency Analysis | To confirm a true minimum and predict IR spectra. |
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.netresearchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher levels of accuracy compared to DFT for certain properties, albeit at a significantly greater computational expense. mdpi.comrug.nlethz.ch
For "this compound," high-accuracy ab initio calculations could be employed to benchmark the results from more cost-effective DFT methods. They are particularly valuable for obtaining precise electronic energies and for studying systems where electron correlation effects are strong.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. semanticscholar.orgaimspress.com
Analysis of the spatial distribution of these orbitals in "this compound" would reveal the likely sites for electrophilic and nucleophilic attack. For instance, the aniline (B41778) nitrogen atom is expected to contribute significantly to the HOMO, indicating its role as an electron donor. From the HOMO and LUMO energies, various chemical reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated to quantify the molecule's reactivity. nih.govnih.govresearchgate.netchalcogen.ro
Table 2: Key Reactivity Descriptors from HOMO-LUMO Energies This table outlines the standard definitions for these descriptors.
| Descriptor | Formula | Interpretation |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical stability and reactivity. |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |
| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. nih.govencyclopedia.pub By solving Newton's equations of motion, MD simulations can track the positions and velocities of atoms over time, offering insights into the conformational dynamics and flexibility of molecules. nih.govrsc.orgmdpi.com
For a flexible molecule like "this compound," which contains several rotatable bonds, MD simulations are invaluable for exploring its conformational landscape. mdpi.com A simulation would reveal the preferred three-dimensional shapes (conformers) the molecule adopts in solution and the transitions between them. This is crucial for understanding how the molecule might interact with biological targets. The simulation would track the puckering of the oxetane (B1205548) and piperazine (B1678402) rings and the orientation of the aniline group relative to the piperazine ring.
The energy barriers associated with the rotation around single bonds determine the rate of interconversion between different conformers. youtube.com Computational methods can be used to calculate these rotational barriers. For "this compound," key rotational barriers would include the bond connecting the piperazine ring to the aniline ring and the bond connecting the oxetane ring to the piperazine nitrogen. Understanding these barriers provides a more complete picture of the molecule's flexibility and the relative populations of its conformers at a given temperature. nih.govmdpi.com
Intermolecular Interaction Analysis
Computational methods provide profound insights into the non-covalent interactions that govern the supramolecular assembly and crystal packing of molecules. For this compound, these analyses are crucial for understanding its physical properties and potential behavior in a condensed phase.
Hydrogen Bonding and Van der Waals Interactions (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov It maps the electron distribution of a molecule in relation to its neighbors, allowing for the identification of close contacts like hydrogen bonds and van der Waals forces. nih.gov
For this compound, a hypothetical Hirshfeld surface analysis would reveal the key atoms involved in crystal packing. The molecule possesses several hydrogen bond donors—the primary amine (-NH2) group on the aniline ring and potentially CH groups—and multiple hydrogen bond acceptors—the nitrogen atoms of the piperazine ring, the oxygen atom of the oxetane ring, and the aniline nitrogen itself. researchgate.net
Studies on similar piperazine-containing crystal structures, such as 4-(4-nitrophenyl)piperazin-1-ium salts, have shown that O···H/H···O and N···H contacts are among the most dominant interactions. nih.gov In the case of this compound, the analysis would likely highlight the following interactions, quantified by their percentage contribution to the total Hirshfeld surface:
H···H contacts: Typically the most abundant, representing van der Waals forces.
O···H/H···O contacts: Involving the oxetane oxygen and the aniline amine group, indicating significant hydrogen bonding.
N···H/H···N contacts: Involving the piperazine and aniline nitrogens, also contributing to hydrogen bond networks.
A 2D fingerprint plot derived from the Hirshfeld surface would graphically represent these interactions, with sharp spikes indicating the prevalence of short-range interactions like hydrogen bonds. mdpi.com
Table 1: Illustrative Hirshfeld Surface Interaction Percentages for this compound
| Interaction Type | Percentage Contribution (Hypothetical) |
| H···H | 45% |
| O···H/H···O | 25% |
| N···H/H···N | 18% |
| C···H/H···C | 10% |
| Other | 2% |
Note: This table is for illustrative purposes, as specific experimental crystal data for this compound is not publicly available.
Electrostatic Potential Surface Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that illustrates the charge distribution across a molecule's surface. It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems or during chemical reactions. The MEP surface is color-coded, with red indicating regions of high electron density (negative potential, electrophilic attack sites) and blue indicating regions of low electron density (positive potential, nucleophilic attack sites).
For this compound, an MEP map would be expected to show:
Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atom of the oxetane ring and the nitrogen atoms of the piperazine and aniline moieties. These are the primary sites for hydrogen bonding and interaction with electrophiles. The π-rich aniline ring would also exhibit negative potential above and below the plane of the ring.
Positive Potential (Blue): Located on the hydrogen atoms of the aniline's primary amine (-NH2) group and the various C-H bonds. The amine hydrogens are the most likely sites for donation in hydrogen bonds.
Understanding this electrostatic landscape is crucial for predicting the molecule's reactivity and its ability to bind to biological targets.
Structure-Property Relationship (SPR) Studies
Structure-Property Relationship (SPR) studies use computational methods to predict the properties and behavior of a molecule based on its structure. These predictive models are a cornerstone of modern chemical research and drug discovery.
Computational Prediction of Spectroscopic Parameters
Density Functional Theory (DFT) calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. jmaterenvironsci.comresearchgate.net These predictions are instrumental in confirming the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.govjmaterenvironsci.com For this compound, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)) would be employed. jmaterenvironsci.com The calculated shifts for the aromatic protons and carbons of the aniline ring, the distinct protons and carbons of the piperazine ring (which exist in a chair conformation), and the unique signals for the oxetane ring would be compared against experimental data for structural verification.
IR Spectroscopy: Vibrational frequency calculations using DFT can generate a theoretical IR spectrum. researchgate.net This allows for the assignment of characteristic absorption bands, such as the N-H stretching vibrations of the aniline amine group, C-N stretching of the piperazine, C-O-C stretching of the oxetane, and various C-H and aromatic C=C stretching and bending modes. doaj.org
Modeling of Reaction Pathways and Transition States
Computational modeling can be employed to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions. This involves locating the transition state (TS) structures and calculating the activation energies for a proposed reaction pathway.
For this compound, such studies could model:
Synthetic Routes: Investigating the energy barriers for different synthetic approaches to optimize reaction conditions.
Metabolic Degradation: Predicting the most likely sites of metabolic attack (e.g., oxidation of the aniline ring or piperazine nitrogens) by calculating the energies of potential intermediate and product structures.
Thermal Stability: Analyzing potential decomposition pathways by identifying the lowest energy transition states for bond cleavage. aljest.net
This type of analysis provides a molecular-level understanding of the compound's reactivity and stability.
Prediction of Molecular Descriptors Relevant to Scaffold Design
The structural motifs of this compound—the oxetane, piperazine, and aniline groups—contribute distinct physicochemical properties that are critical for its function, particularly in the context of medicinal chemistry and scaffold design. nih.govresearchgate.net Computational methods can predict a wide range of molecular descriptors used in Quantitative Structure-Activity Relationship (QSAR) studies. mdpi.comresearchgate.net
The Oxetane Moiety: The oxetane ring is a valuable feature in modern drug design. drugbank.comnih.govnih.gov It is a small, polar, and three-dimensional group that can improve aqueous solubility, reduce lipophilicity (LogP), and modulate the basicity (pKa) of nearby functional groups through its strong inductive electron-withdrawing effect. nih.govacs.orgresearchgate.net For instance, the placement of the oxetane ring can lower the pKa of the adjacent piperazine nitrogens, which can be crucial for tuning pharmacokinetic properties. nih.gov
The Piperazine Ring: The piperazine scaffold is a "privileged structure" in medicinal chemistry, known for its favorable properties. nih.govresearchgate.net Its presence influences descriptors such as the Topological Polar Surface Area (PSA), which is related to membrane permeability.
QSAR Descriptors: A QSAR model for a series of analogues would correlate calculated descriptors with biological activity. mdpi.comnih.gov Key descriptors for this molecule would likely include LogP (lipophilicity), PSA, molecular weight, hydrogen bond donors/acceptors, and electronic parameters like HOMO/LUMO energies. mdpi.com
Table 2: Predicted Molecular Descriptors for this compound
| Descriptor | Predicted Value (Illustrative) | Significance |
| Molecular Weight | 247.33 g/mol | Size of the molecule |
| LogP | 1.5 - 2.5 | Lipophilicity, membrane permeability |
| Topological Polar Surface Area (PSA) | ~55 Ų | Hydrogen bonding potential, permeability |
| Hydrogen Bond Donors | 1 (the -NH2 group) | Interaction potential |
| Hydrogen Bond Acceptors | 4 (3xN, 1xO) | Interaction potential |
| pKa (most basic Nitrogen) | 7.0 - 8.0 | Ionization state at physiological pH |
Note: Values are estimates based on the analysis of similar structures and are for illustrative purposes only.
Advanced Applications in Chemical Research and Design
Strategic Use as a Chemical Building Block for Complex Molecule Synthesis
As a chemical building block, 3-(4-(Oxetan-3-yl)piperazin-1-yl)aniline offers chemists a pre-validated fragment that can be incorporated into larger, more complex molecular architectures. The oxetane (B1205548) moiety is a particularly sought-after feature in modern drug discovery, as it can improve physicochemical properties such as solubility and metabolic stability.
The primary amine group on the aniline (B41778) ring is a key handle for a variety of chemical transformations. This functional group can readily undergo reactions such as acylation, alkylation, arylation, and sulfonylation, allowing for the introduction of a wide array of substituents. This functionalization is crucial for exploring the structure-activity relationships (SAR) of new chemical entities. For instance, the amine can be converted into an amide, a urea, a thiourea, or a sulfonamide, each with distinct electronic and steric properties that can modulate the biological activity of the resulting molecule.
The secondary amine within the piperazine (B1678402) ring, although less reactive due to its involvement in the aromatic system of the aniline, can also be targeted for specific chemical modifications under appropriate conditions. This allows for further diversification of the molecular scaffold.
The reactive nature of the aniline amine makes this compound an excellent starting material for the synthesis of multi-cyclic and polyheterocyclic systems. Through condensation reactions with diketones or other bifunctional reagents, the aniline moiety can be used to construct new heterocyclic rings, such as quinolines, benzodiazepines, or other fused systems. These complex heterocyclic structures are often found at the core of biologically active molecules and advanced materials. The synthesis of such systems often involves multi-component reactions or cascade reaction sequences, where the inherent reactivity of the aniline drives the formation of the desired polycyclic framework. myskinrecipes.com
Rational Design of Novel Chemical Scaffolds Incorporating the Oxetanylpiperazine-Aniline Motif
The rational design of novel chemical scaffolds is a cornerstone of modern drug discovery and materials science. The oxetanylpiperazine-aniline motif serves as a valuable starting point for the design of new molecular frameworks with tailored properties. bldpharm.combldpharm.com By using computational modeling and structure-based design principles, chemists can envision and then synthesize new molecules where the this compound core is strategically decorated with other functional groups to achieve specific interactions with a biological target or to impart desired material properties. bldpharm.com
The meta-substitution pattern of the aniline ring is of particular interest, as it directs substituents into a specific spatial orientation that can be crucial for binding to biological targets or for controlling the self-assembly of molecules in materials science applications.
Applications in Catalyst or Ligand Design
While direct applications of this compound in catalysis are not widely reported, its structural features suggest potential for its use as a ligand in transition metal catalysis. The nitrogen atoms of the piperazine ring and the aniline moiety can act as coordination sites for metal ions. By modifying the aniline or piperazine rings, it is possible to tune the electronic and steric properties of the resulting ligand, which in turn can influence the activity and selectivity of a metal catalyst.
For example, the synthesis of chiral derivatives of this compound could lead to new ligands for asymmetric catalysis, a field of critical importance in the synthesis of enantiomerically pure pharmaceuticals.
Development of Fluorescent Probes and Chemical Sensors (if optical properties are explored)
Aniline derivatives are known to be components of some fluorescent molecules. While the specific optical properties of this compound have not been extensively studied, its core structure has the potential to be elaborated into fluorescent probes. By attaching a fluorophore to the aniline nitrogen or by incorporating the aniline into a larger conjugated system, it may be possible to develop chemical sensors that exhibit changes in their fluorescence upon binding to specific analytes. The piperazine and oxetane moieties could be functionalized to introduce specific recognition elements for the target analyte.
Exploration of Supramolecular Assembly and Material Science Applications (based on structural features and potential for self-assembly)
The presence of hydrogen bond donors (the aniline amine) and acceptors (the piperazine and oxetane nitrogens and oxygen) in this compound suggests the potential for this molecule to participate in supramolecular assembly. Through hydrogen bonding and other non-covalent interactions, such as π-π stacking of the aniline rings, these molecules could self-assemble into well-ordered structures like liquid crystals or organic frameworks. The specific meta-substitution pattern would influence the geometry of these assemblies. Such materials could have applications in electronics, optics, or as porous materials for storage and separation.
Q & A
Q. Methodological Answer :
- Structural Confirmation :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm for aniline), oxetane protons (δ 4.5–5.0 ppm), and piperazine protons (δ 2.5–3.5 ppm) .
- LCMS : Expected [M+H]⁺ for C₁₃H₁₈N₃O is 232.1; retention time varies by column (e.g., C18: ~2.5–3.5 min with acetonitrile/water + 0.1% formic acid) .
- Purity Analysis : HPLC (UV detection at 254 nm) with ≥95% purity threshold. Impurities often include unreacted aniline or piperazine derivatives .
Advanced Research Questions
How does the oxetane ring influence the compound's pharmacokinetic properties and target binding in drug discovery?
Q. Methodological Answer :
- Pharmacokinetic Enhancement : The oxetane ring improves metabolic stability by reducing oxidative degradation (vs. larger rings like tetrahydrofuran) and enhances solubility via hydrogen bonding .
- Structure-Activity Relationship (SAR) :
- Target Binding : Oxetane’s electronegativity may modulate interactions with receptors (e.g., H1 or 5-HT2A, as seen in related piperazine derivatives). Docking studies (AutoDock Vina) and mutagenesis assays can validate binding pockets .
- Analog Screening : Compare with methylpiperazine or morpholine analogs to assess potency shifts in enzymatic assays (e.g., IC₅₀ determination) .
How can researchers resolve contradictions in reported biological activities of this compound across studies?
Q. Methodological Answer :
- Experimental Replication : Standardize assay conditions (e.g., cell lines, buffer pH, incubation time) to minimize variability. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Structural Verification : Confirm batch-to-batch consistency via NMR and HRMS. Impurities ≥2% (e.g., residual solvents) can skew activity data .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 4-(4-methylpiperazino)aniline) to identify trends in bioactivity .
What formulation strategies address the compound's poor aqueous solubility for in vivo studies?
Q. Methodological Answer :
- Salt Formation : Convert to hydrochloride or mesylate salts to enhance water solubility (e.g., 4-(4-methylpiperazino)aniline dihydrochloride achieves >50 mg/mL solubility) .
- Nanoparticulate Systems : Use lipid-based nanoparticles (LNPs) or cyclodextrin complexes to improve bioavailability. Particle size (DLS) and encapsulation efficiency (UV-Vis) must be optimized .
- Crystalline Polymorph Screening : Identify metastable polymorphs with higher dissolution rates via X-ray diffraction (PXRD) and thermal analysis (DSC) .
How do reaction conditions impact the stability of the oxetane ring during synthesis?
Q. Methodological Answer :
- Acid Sensitivity : Avoid strong acids (e.g., HCl) in aqueous media to prevent oxetane ring-opening. Use mild acids (acetic acid) or buffered conditions (pH 4–6) .
- Thermal Stability : Monitor decomposition via TGA; temperatures >150°C risk ring degradation. Microwave-assisted synthesis at controlled temperatures (80–100°C) reduces side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
